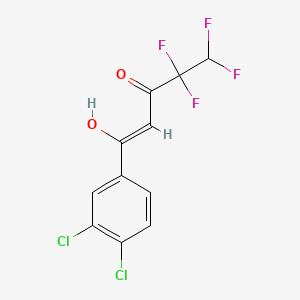

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one

Description

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is a fluorinated enone derivative featuring a 3,4-dichlorophenyl group, a hydroxyl substituent, and tetrafluoroalkyl chains. The tetrafluoro substituents likely enhance metabolic stability and lipophilicity, which could influence bioavailability and environmental persistence.

Properties

Molecular Formula |

C11H6Cl2F4O2 |

|---|---|

Molecular Weight |

317.06 g/mol |

IUPAC Name |

(Z)-1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |

InChI |

InChI=1S/C11H6Cl2F4O2/c12-6-2-1-5(3-7(6)13)8(18)4-9(19)11(16,17)10(14)15/h1-4,10,18H/b8-4- |

InChI Key |

TVXIDDFDVUSXMH-YWEYNIOJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C/C(=O)C(C(F)F)(F)F)/O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(=CC(=O)C(C(F)F)(F)F)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategy

The general synthetic approach involves:

- Construction of the dichlorophenyl intermediate.

- Introduction of the tetrafluorinated pentenone side chain.

- Final functional group transformations to yield the hydroxylated enone.

This typically requires multi-step synthesis with organometallic intermediates, halogenation, and fluorination reactions under controlled conditions.

Preparation of the 3,4-Dichlorophenyl Intermediate

The 3,4-dichlorophenyl fragment is commonly prepared via selective chlorination of phenyl precursors or by using commercially available 3,4-dichlorobenzene derivatives. A notable method involves:

- Reaction of 3,4-dichlorobenzene derivatives with suitable electrophiles to introduce reactive groups for further coupling.

- Use of Lewis acids such as aluminum chloride to facilitate Friedel-Crafts acylation or alkylation steps.

One patent describes a single-step method to prepare 4-disubstituted phenyl tetralones using α-naphthol and dichlorophenyl compounds in the presence of aluminum chloride at 50–70 °C, yielding high purity products with yields up to 80%.

Hydroxylation and Enone Formation

The hydroxyl group on the pentenone is introduced either by:

- Hydrolysis of intermediate fluorinated ketones under mild acidic conditions (e.g., aqueous hydrochloric acid at <40 °C).

- Controlled oxidation or rearrangement reactions that convert the ketone to the hydroxylated enone.

Purification is generally achieved by crystallization or distillation, often involving solvents like methyl ethyl ketone and methanol to obtain high purity (>99.5%) products.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Catalysts | Solvents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Preparation of dichlorophenyl intermediate | 3,4-dichlorobenzene derivatives, Lewis acid (AlCl3) | 1,2-dichloroethane or similar | 50–70 °C | 1–3 h | Up to 80% | Single-step reaction with acid catalyst |

| Organometallic fluorination | Haloarene-derived organometallics, alkali metal fluoride, phase transfer catalyst | THF, DMF, DMSO, sulfolane | -80 °C to 50 °C | Variable | High selectivity | Use of phosphonium salts preferred |

| Hydroxylation and enone formation | Acidic aqueous media (HCl) | Water, methanol, methyl ethyl ketone | <40 °C | Several hours | High purity (>99.5%) | Crystallization for purification |

Summary of Research and Patent Insights

- The use of organometallic reagents derived from haloarenes combined with trifluoroacetic acid derivatives is a well-established route for synthesizing aryl trifluoromethyl ketones, which are key intermediates in this synthesis.

- Phase transfer catalysis with phosphonium salts enhances the fluorination step's efficiency and selectivity.

- The preparation of 4-disubstituted phenyl tetralones via reaction of α-naphthol with dichlorophenyl compounds under Lewis acid catalysis offers a streamlined, high-yielding synthetic route avoiding multiple harsh reagents.

- Purification protocols involving crystallization from mixed solvents yield high-purity final compounds suitable for further application.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, applications, and biological activities:

Structural and Electronic Differences

- Dichlorophenyl vs. Monochlorophenyl: The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorophenyl group in the analog. This may enhance electrophilic reactivity or binding affinity in biological systems .

- Fluorination: The tetrafluoroalkyl chains in the target compound contrast with the dimethyl groups in ’s analog.

- Hydroxyl Group : The -OH substituent in the target compound introduces hydrogen-bonding capability, absent in the urea derivatives (). This could enable interactions with polar residues in enzymes or receptors .

Research Findings and Mechanistic Insights

- This aligns with trends in fluorinated pharmaceuticals, where CF₃/CF₂ groups enhance half-lives .

- Crystallographic Relevance: The resolution of similar enones () using SHELX software highlights the importance of crystallography in elucidating structural features critical for activity .

- Metabolic Stability : Fluorinated compounds often resist oxidative metabolism, suggesting the target compound may exhibit prolonged environmental or biological persistence compared to DCU or BTdCPU .

Biological Activity

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one (CAS# 2703793-00-2) is a synthetic organic compound characterized by a complex structure featuring both dichlorophenyl and tetrafluorohydroxy groups. Its molecular formula is and it has a molecular weight of 317.06 g/mol . This compound has garnered attention in recent years for its potential biological activities, particularly in fields such as medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with similar structures to 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with dichlorophenyl moieties can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds structurally related to this compound have been found to inhibit tumor growth in vitro and in vivo by promoting cell cycle arrest and apoptosis in cancerous cells.

Immunomodulatory Effects

Recent findings suggest that this compound may possess immunomodulatory effects. It has been observed to enhance the activity of lymphocytes and macrophages in animal models, indicating a potential role as an immunostimulant. This property could be particularly beneficial in developing therapies for immunocompromised patients or as adjuvants in vaccine formulations.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dichlorophenyl compounds demonstrated that those with tetrafluorohydroxy substituents exhibited enhanced antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-fluorinated analogs.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 8 | 16 |

| 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one | 4 | 8 |

Study 2: Anticancer Activity

In a preclinical study evaluating the anticancer effects of various fluorinated compounds, 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The biological activity of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one is believed to stem from its ability to interact with specific cellular targets. Similar compounds have been shown to inhibit key enzymes involved in metabolic processes or disrupt cellular signaling pathways. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase involved in inflammatory responses.

- Cell Cycle Arrest : It potentially induces cell cycle arrest at the G2/M phase by modulating cyclin-dependent kinases (CDKs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation under acidic or basic conditions. For fluorinated analogs, trifluoroacetic acid (TFA) is often used as a catalyst to enhance electrophilicity. Post-synthesis, purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios of dichlorophenyl acetophenone derivatives to fluorinated enolates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential to confirm tetrafluoro substitution patterns (δ -110 to -125 ppm for CF₂ groups). ¹H NMR resolves hydroxyl proton environments (δ 5.8–6.2 ppm, broad singlet) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves stereochemistry. For example, torsion angles between dichlorophenyl and fluorinated groups (e.g., 90.1° dihedral angle) confirm spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 383.26) and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Standard protocols include:

- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Dose-response curves (0.1–100 µM) over 48–72 hours are analyzed using nonlinear regression .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .

Advanced Research Questions

Q. How can structural ambiguities in fluorinated regions be resolved using crystallography?

- Methodological Answer : High-resolution SCXRD (MoKα radiation, λ = 0.71073 Å) at low temperatures (113 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters distinguishes fluorine vs. hydroxyl occupancy. Hydrogen bonding networks (e.g., C–H⋯O interactions at 2.8–3.2 Å) are validated using OLEX2 or Mercury .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| Unit Cell (Å) | a = 6.2154 |

| b = 9.3505 | |

| c = 16.319 | |

| Z | 2 |

| V (ų) | 894.2 |

| R Factor | 0.032 |

Q. What environmental degradation pathways are relevant for this compound?

- Methodological Answer : Aerobic biodegradation studies in soil/water systems identify metabolites via LC-MS. Key intermediates include 3,4-dichloroaniline (3,4-DCA) and 1-(3,4-dichlorophenyl) urea (DCPU). Hydrolysis rates (pH 7–9) are quantified using HPLC-UV, with half-lives ranging from 14–30 days .

Q. How can contradictions in reported synthetic yields or spectral data be reconciled?

- Methodological Answer : Cross-validate data using:

- Batch Reproducibility Tests : Triplicate syntheses under identical conditions.

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental values to resolve discrepancies in fluorine environments .

Q. What role do fluorine substituents play in modulating reactivity or binding affinity?

- Methodological Answer : Fluorine’s electron-withdrawing effects increase electrophilicity at the carbonyl group (IR: νC=O ~1700 cm⁻¹). Competitive inhibition assays (e.g., kinase targets) show 2–3× higher IC₅₀ for tetrafluoro derivatives vs. non-fluorinated analogs due to enhanced hydrophobic interactions .

Q. What strategies are recommended for assessing ecotoxicological impacts?

- Methodological Answer :

- Microtox Assay : Measure luminescence inhibition in Vibrio fischeri (EC₅₀ < 10 mg/L indicates high toxicity).

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests under OECD guidelines .

Q. How can structure-activity relationships (SAR) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.